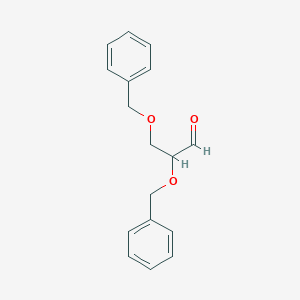
(R)-2,3-Bis(benzyloxy)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2,3-Bis(benzyloxy)propanal is a chiral organic compound with the molecular formula C17H20O3 It is characterized by the presence of two benzyloxy groups attached to the second and third carbon atoms of a propanal molecule
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (R)-glycerol, the benzyloxy groups can be introduced through selective protection and subsequent functional group transformations.
Asymmetric Synthesis: Using chiral catalysts or auxiliaries, asymmetric synthesis can be employed to achieve the desired stereochemistry. This method often involves the use of organometallic reagents and enantioselective reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatographic separation to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the aldehyde group can lead to the formation of (R)-2,3-bis(benzyloxy)propanol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: (R)-2,3-Bis(benzyloxy)propanoic acid
Reduction: (R)-2,3-Bis(benzyloxy)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(R)-2,3-Bis(benzyloxy)propanal has several applications in scientific research:
Chemistry: It serves as a chiral building block in organic synthesis, particularly in the construction of complex molecules with multiple stereocenters.
Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and chiral recognition processes.
Industry: Its use in asymmetric synthesis makes it valuable in the production of fine chemicals and specialty materials.
Mecanismo De Acción
(R)-2,3-Bis(benzyloxy)propanal is similar to other chiral compounds with multiple benzyloxy groups, such as (R)-2,3-bis(benzyloxy)propanol and (R)-2,3-bis(benzyloxy)propanoic acid. its unique stereochemistry and functional groups make it distinct in terms of reactivity and applications. The presence of the aldehyde group in this compound allows for different chemical transformations compared to its alcohol and carboxylic acid counterparts.
Comparación Con Compuestos Similares
(R)-2,3-Bis(benzyloxy)propanol
(R)-2,3-Bis(benzyloxy)propanoic acid
1,3-Dibenzyloxy-2-propanol
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
2,3-bis(phenylmethoxy)propanal |
InChI |
InChI=1S/C17H18O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-11,17H,12-14H2 |
Clave InChI |
MKESOGHEPAYRNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(C=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


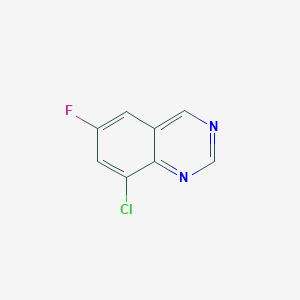
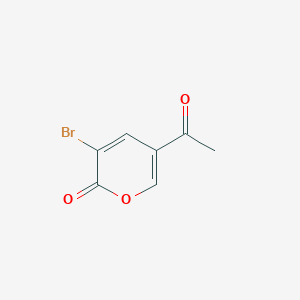
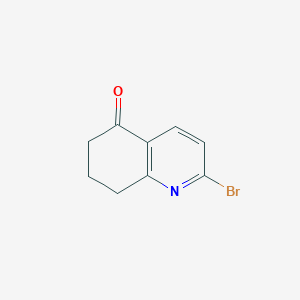
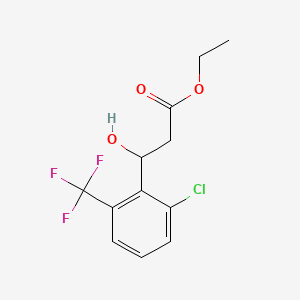
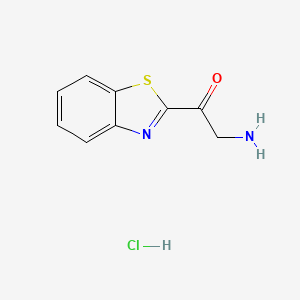
![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)

![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)
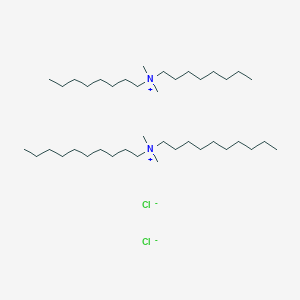
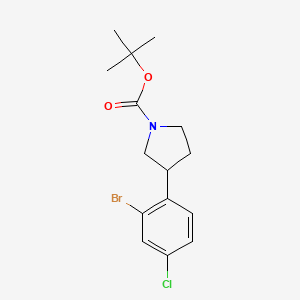
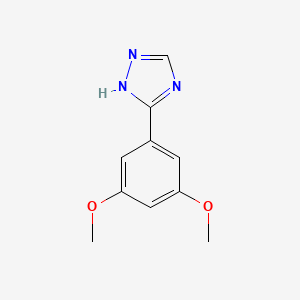

![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)

